REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[C:20]([OH:21])(=[O:22])[CH3:23].[NH4+:5].[NH4+:6].[OH:7][C:8]([c:10]1[cH:11][cH:12][c:13]([OH:14])[cH:15][c:16]1[C:17]([OH:9])=[O:19])=[O:18]>>[NH:5]1[C:8](=[O:7])[c:10]2[cH:11][cH:12][c:13]([OH:14])[cH:15][c:16]2[C:17]1=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(O)cc1C(=O)O
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Name
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Type
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product
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Smiles
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O=C1NC(=O)c2cc(O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |